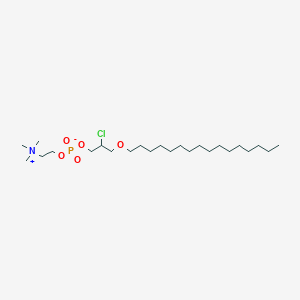
O-alkylglycerolipid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-alkylglycerolipid is a chemical compound with the molecular formula C24H51ClNO5P and a molecular weight of 500.1 g/mol. This compound is known for its unique structure, which includes a chloro group, a hexadecoxypropyl chain, and a trimethylazaniumyl group attached to an ethyl phosphate backbone.
Vorbereitungsmethoden
The synthesis of O-alkylglycerolipid typically involves multiple steps. The synthetic route often starts with the preparation of the hexadecoxypropyl chain, followed by the introduction of the chloro group. The final step involves the attachment of the trimethylazaniumyl group to the ethyl phosphate backbone. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
O-alkylglycerolipid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
O-alkylglycerolipid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial products and materials
Wirkmechanismus
The mechanism of action of O-alkylglycerolipid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
O-alkylglycerolipid can be compared with other similar compounds, such as:
(2-Chloro-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a similar structure but with an octadecoxypropyl chain instead of a hexadecoxypropyl chain.
(2-Chloro-3-dodecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a dodecoxypropyl chain instead of a hexadecoxypropyl chain. The uniqueness of this compound lies in its specific chain length and the presence of the chloro group, which can influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
131024-84-5 |
|---|---|
Molekularformel |
C24H51ClNO5P |
Molekulargewicht |
500.1 g/mol |
IUPAC-Name |
(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
InChI-Schlüssel |
QWOGUZHVBMCFPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
Key on ui other cas no. |
131024-84-5 |
Synonyme |
1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine 1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















